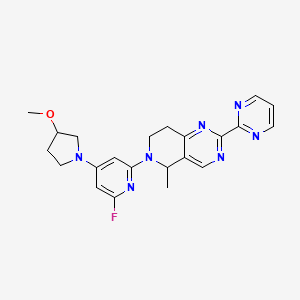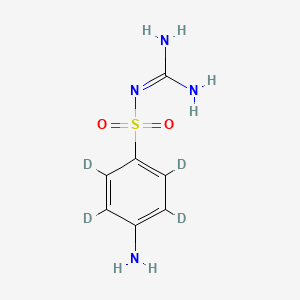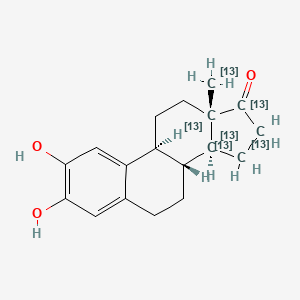
2-Hydroxyestrone-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyestrone-13C6 involves the incorporation of stable heavy isotopes of carbon into the molecular structure of 2-Hydroxyestrone. This process typically involves the use of labeled precursors and specific reaction conditions to ensure the incorporation of the 13C isotope . The exact synthetic routes and reaction conditions can vary, but they generally involve multiple steps of organic synthesis, including hydroxylation and methylation reactions.
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistent labeling. The process involves the use of advanced techniques such as liquid chromatography and mass spectrometry to monitor the incorporation of the 13C isotope and to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyestrone-13C6 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can result in the formation of dihydroxy derivatives .
Scientific Research Applications
2-Hydroxyestrone-13C6 has a wide range of scientific research applications, including:
Mechanism of Action
2-Hydroxyestrone-13C6 exerts its effects through specific receptor-mediated pathways. It acts as an antiestrogenic agent by binding to estrogen receptors and inhibiting their activity. This leads to a decrease in the levels of luteinizing hormone and prolactin, which are involved in the regulation of reproductive functions . The compound also exhibits anticarcinogenic properties by interfering with the growth and proliferation of cancer cells .
Comparison with Similar Compounds
2-Hydroxyestrone-13C6 is unique compared to other similar compounds due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. Similar compounds include:
2-Hydroxyestrone: The non-labeled version of this compound, which also exhibits antiestrogenic and anticarcinogenic properties.
16α-Hydroxyestrone: Another metabolite of estrone, which has tumorigenic features and is used in studies on breast cancer risk.
4-Hydroxyestrone: A hydroxylated estrogen metabolite with estrogenic activity.
These compounds share some biological activities but differ in their specific effects and applications.
Properties
Molecular Formula |
C18H22O3 |
|---|---|
Molecular Weight |
292.32 g/mol |
IUPAC Name |
(8R,9S,13S,14S)-2,3-dihydroxy-13-(113C)methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,19-20H,2-7H2,1H3/t11-,12+,14-,18-/m0/s1/i1+1,4+1,5+1,14+1,17+1,18+1 |
InChI Key |
SWINWPBPEKHUOD-XUEWEILHSA-N |
Isomeric SMILES |
[13CH3][13C@]12CC[C@H]3[C@H]([13C@@H]1[13CH2][13CH2][13C]2=O)CCC4=CC(=C(C=C34)O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


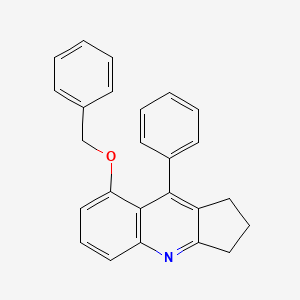
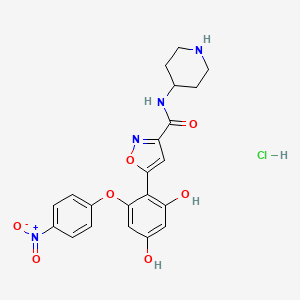
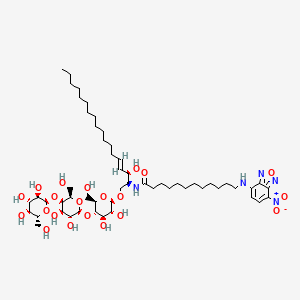
![N-{1-[1,1-di(pyridin-2-yl)ethyl]-6-(1-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)-1H-indol-4-yl}ethanesulfonamide](/img/structure/B12407648.png)
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12407649.png)
![[(1S)-3-amino-1-(hexanoylamino)-3-oxopropyl]boronic acid](/img/structure/B12407659.png)

![(E)-3-[4-[(Z)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B12407669.png)
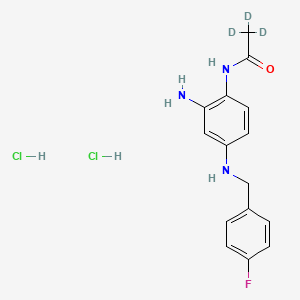
![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)

